molecular formula C17H15N3O4 B2403376 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-methyl-2-oxoindolin-5-yl)urea CAS No. 1171518-76-5

1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-methyl-2-oxoindolin-5-yl)urea

Cat. No.: B2403376
CAS No.: 1171518-76-5
M. Wt: 325.324
InChI Key: OERKHAIRQRWJJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-methyl-2-oxoindolin-5-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a potent inhibitor of several enzymes, including protein kinases, which are involved in various cellular processes such as cell growth, differentiation, and apoptosis.

Mechanism of Action

The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-methyl-2-oxoindolin-5-yl)urea involves the inhibition of protein kinases by binding to the ATP-binding site of the enzyme. This binding prevents the transfer of phosphate groups from ATP to the substrate, thereby inhibiting the enzyme activity. The inhibition of protein kinases by this compound leads to the disruption of various cellular processes, including cell cycle regulation and apoptosis, which makes this compound a potential anticancer agent.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anticancer activity in vitro and in vivo. This compound induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of CDKs and other protein kinases. In addition, this compound has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and leukemia. However, this compound also exhibits cytotoxic effects on normal cells, which may limit its therapeutic potential.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-methyl-2-oxoindolin-5-yl)urea is its potent inhibitory activity against several protein kinases, making it a promising lead compound for the development of anticancer and anti-inflammatory drugs. However, this compound also exhibits cytotoxic effects on normal cells, which may limit its therapeutic potential. In addition, the synthesis of this compound is a complex and time-consuming process, which may hinder its widespread use in drug discovery and development.

Future Directions

The future directions for the research on 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-methyl-2-oxoindolin-5-yl)urea include the development of more potent and selective inhibitors of protein kinases for the treatment of cancer and other diseases. In addition, the identification of the molecular targets and signaling pathways involved in the anticancer activity of this compound may provide new insights into the mechanisms of cancer cell growth and survival. Furthermore, the use of this compound as a tool compound for the study of protein kinases and other cellular processes may lead to the discovery of new therapeutic targets and drug candidates.

Synthesis Methods

The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-methyl-2-oxoindolin-5-yl)urea involves the reaction of 2-amino-3-carboxyindole with 1-(benzo[d][1,3]dioxol-5-yl)urea in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as N-methylmorpholine. The reaction is carried out in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature for several hours. The resulting product is purified by column chromatography or recrystallization to obtain pure this compound.

Scientific Research Applications

1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-methyl-2-oxoindolin-5-yl)urea has been extensively studied for its potential applications in drug discovery and development. This compound is a potent inhibitor of several protein kinases, including cyclin-dependent kinases (CDKs), glycogen synthase kinase 3 (GSK-3), and Aurora kinases. These enzymes are involved in various cellular processes such as cell cycle regulation, apoptosis, and signal transduction, making them attractive targets for the development of anticancer and anti-inflammatory drugs.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(1-methyl-2-oxo-3H-indol-5-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-20-13-4-2-11(6-10(13)7-16(20)21)18-17(22)19-12-3-5-14-15(8-12)24-9-23-14/h2-6,8H,7,9H2,1H3,(H2,18,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERKHAIRQRWJJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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